molecular formula C16H17BF3NO3 B13670065 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline

Cat. No.: B13670065
M. Wt: 339.1 g/mol
InChI Key: BWLFHJXPWKOLPP-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline is a complex organic compound that features a quinoline core substituted with a trifluoromethoxy group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester and a halogenated quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Biaryl compounds with various functional groups.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to emit light under UV irradiation.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.

    Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline depends on its application:

    In Organic Synthesis: Acts as a nucleophile in cross-coupling reactions, where the boron atom forms a transient complex with palladium, facilitating the formation of new carbon-carbon bonds.

    In Biological Systems: The quinoline core can intercalate with DNA, potentially inhibiting enzymes like topoisomerases, which are crucial for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)quinoline
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline is unique due to the presence of both a trifluoromethoxy group and a dioxaborolane moiety on the quinoline core. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H17BF3NO3

Molecular Weight

339.1 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)quinoline

InChI

InChI=1S/C16H17BF3NO3/c1-14(2)15(3,4)24-17(23-14)12-9-11(22-16(18,19)20)8-10-6-5-7-21-13(10)12/h5-9H,1-4H3

InChI Key

BWLFHJXPWKOLPP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CC=C3)OC(F)(F)F

Origin of Product

United States

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